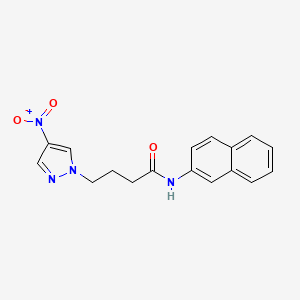
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Descripción general
Descripción
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as QL47, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Mecanismo De Acción
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide works by binding to the catalytic domain of PARP1, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, eventually resulting in cell death. In Alzheimer's disease, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide also inhibits the activity of NS5B, an enzyme involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects:
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have a potent inhibitory effect on PARP1 activity, which leads to the accumulation of DNA damage in cancer cells. This results in cell death and the inhibition of tumor growth. In Alzheimer's disease, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide reduces the accumulation of beta-amyloid plaques in the brain, which is a hallmark of the disease. 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide also inhibits the replication of hepatitis C virus, which could lead to the development of new antiviral therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has some limitations. It is not very selective, meaning that it can inhibit the activity of other enzymes besides PARP1. This can lead to off-target effects and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. One area of research could be the development of more selective PARP1 inhibitors that do not have off-target effects. Another area of research could be the study of 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide could be further studied for its potential use in the treatment of viral infections, such as HIV-1 and hepatitis C virus.
Aplicaciones Científicas De Investigación
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the enzyme PARP1, which is involved in DNA repair. 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has also been tested in the treatment of Alzheimer's disease and has been found to reduce the accumulation of beta-amyloid plaques in the brain. Additionally, 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Propiedades
IUPAC Name |
3-methyl-2-oxo-N-quinolin-8-yl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-20-14-8-7-12(10-15(14)24-17(20)21)25(22,23)19-13-6-2-4-11-5-3-9-18-16(11)13/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUPZIZOSYORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(methylthio)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-tetrazole](/img/structure/B3746674.png)
![2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B3746712.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746723.png)
![6-[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746728.png)

![1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3746739.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B3746758.png)


![4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)
![4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746778.png)
![4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746779.png)
![4-[4-(2-furoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3746784.png)